molecular formula C8H15N3 B2886274 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine CAS No. 1006357-26-1

1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine

Cat. No.: B2886274
CAS No.: 1006357-26-1
M. Wt: 153.229
InChI Key: SWADLRHZKGODQE-UHFFFAOYSA-N
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Description

1-(1,3-Dimethyl-1H-pyrazol-4-yl)propan-2-amine is a pyrazole-based amine compound with the molecular formula C8H15N3 and a molecular weight of 153.23 g/mol . Its structure features a 1,3-dimethylpyrazole ring substituted at the 4-position with a propan-2-amine chain. Researchers can utilize this compound as an organic building block for the synthesis of more complex molecules. Pyrazole-containing scaffolds are of significant interest in medicinal chemistry and chemical biology; for instance, analogous 1,3-dimethyl-1H-pyrazol-4-yl motifs have been incorporated into the design of bioactive heterocyclic compounds, such as imidazo[4,5-b]pyridine derivatives investigated as inhibitors of protein kinases like Aurora-A . The compound's amine functional group provides a versatile handle for further chemical modification, including the formation of amides, sulfonamides, or reductive amination. This chemical is provided as a For Research Use Only (RUO) product and is strictly not intended for diagnostic, therapeutic, or any other personal use. Researchers are advised to handle this material in a laboratory setting following appropriate safety protocols.

Properties

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-6(9)4-8-5-11(3)10-7(8)2/h5-6H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWADLRHZKGODQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CC(C)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006357-26-1
Record name 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine
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Preparation Methods

The synthesis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(1,3-Dimethyl-1H-pyrazol-4-yl)propan-2-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1,3-Dimethyl-1H-pyrazol-4-yl)propan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine with analogous compounds, focusing on structural features, physicochemical properties, and reported biological activities:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reported Biological Activity/Application References
This compound C₈H₁₅N₃ 153.23 1,3-Dimethylpyrazole core; propan-2-amine side chain Potential kinase inhibition (analogous to CDK2 inhibitors) ; synthetic intermediate
2-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine C₇H₁₃N₃ 139.20 1-Methylpyrazole core; propan-2-amine at position 4 Not explicitly reported; structural analog for CNS-targeting molecules
1-[1-(Propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine C₈H₁₅N₃ 153.23 Isopropyl-substituted pyrazole; ethanamine side chain Lab-scale scaffold for drug discovery
1-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine C₈H₁₄N₂O 154.21 Oxazole core (1,2-oxazole) with dimethyl groups; propan-2-amine Versatile small-molecule scaffold; no specific biological data
PAL-544 (1-(5-Fluoro-1H-indol-3-yl)propan-2-amine) C₁₁H₁₃FN₂ 192.24 Indole core (5-fluoro substitution); propan-2-amine chain Cocaine discrimination assays in rats; serotonin/norepinephrine releaser
5-APDB (1-(2,3-Dihydrobenzofuran-5-yl)propan-2-amine) C₁₁H₁₅NO 177.24 Benzofuran core; propan-2-amine chain Controlled substance (psychoactive effects analogous to MDMA)

Key Structural and Functional Differences

Heterocyclic Core

  • Pyrazole vs. Indole/Oxazole/Benzofuran: The pyrazole ring in the target compound provides distinct electronic and steric properties compared to indole (PAL-544), oxazole (1-(dimethyl-1,2-oxazol-4-yl)propan-2-amine), or benzofuran (5-APDB).
  • Substituent Positioning : The 1,3-dimethyl substitution on the pyrazole enhances steric hindrance and lipophilicity compared to 1-methyl or unsubstituted analogs (e.g., 2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine) .

Side Chain Variations

  • Propan-2-amine vs.

Biological Activity

1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine, also known as a pyrazole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound features a pyrazole ring, which is known for its pharmacological properties, including antimicrobial, antifungal, and potential anticancer effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.

  • Chemical Formula : C₈H₁₅N₃
  • Molecular Weight : 153.23 g/mol
  • IUPAC Name : 1-(1,3-dimethylpyrazol-4-yl)propan-2-amine
  • PubChem CID : 19585896

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound and its derivatives.

In Vitro Evaluation

A study evaluated various pyrazole derivatives for their antimicrobial properties, specifically focusing on their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The results indicated that certain derivatives exhibited significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.

CompoundMIC (μg/mL)MBC (μg/mL)Activity Against
7b0.220.25S. aureus
5a0.300.35E. coli
100.500.55P. aeruginosa

These findings suggest that modifications to the pyrazole structure can enhance its antimicrobial efficacy .

Antifungal Activity

The antifungal properties of pyrazole derivatives have also been explored. A study reported that certain coordination complexes based on pyrazole amide ligands demonstrated competitive antifungal activity compared to standard treatments like cycloheximide.

Comparative Antifungal Efficacy

CompoundInhibition Zone (mm)Standard Comparison
Complex 118Cycloheximide (20 mm)
Complex 215Control (14 mm)

This data indicates that the structural characteristics of pyrazole compounds can significantly influence their antifungal activity .

Anticancer Potential

Investigations into the anticancer properties of pyrazole derivatives have revealed promising results. Specifically, compounds derived from this compound have shown cytotoxic effects against various cancer cell lines.

Case Study: A549 Lung Adenocarcinoma Model

In a study using the A549 human lung adenocarcinoma model, several pyrazole derivatives were tested for their cytotoxicity:

CompoundViability (%) at 100 µMComparison with Cisplatin (%)
Compound A7860
Compound B6450
Compound C6155

These results indicate that while some derivatives exhibit significant cytotoxicity, they also show varying degrees of selectivity towards cancerous versus non-cancerous cells .

The biological activity of pyrazole compounds is often attributed to their ability to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The inhibition of key enzymes or modulation of receptor activity can lead to enhanced therapeutic effects.

Q & A

Q. What are the standard synthetic routes for 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-amine?

The synthesis typically involves alkylation of pyrazole derivatives followed by amination. A common method uses sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as a base to deprotonate the pyrazole, enabling alkylation with methyl or isopropyl halides. For example, a multi-step synthesis may involve refluxing intermediates in ethanol or THF under controlled conditions .

Q. How is the compound characterized to confirm its structure and purity?

Characterization employs:

  • Nuclear Magnetic Resonance (NMR) : To confirm hydrogen and carbon environments (e.g., δ 8.87 ppm for aromatic protons in pyrazole derivatives) .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation (e.g., HRMS m/z 215 [M+H]+) .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) .
Analytical Data Values/Techniques
Molecular FormulaC9H16N3
Molecular Weight166.25 g/mol
Purity AssessmentHPLC (>95%), NMR integration
Key Spectral Peaks1H NMR (δ 2.1–3.4 ppm for methyl groups)

Q. What are the solubility and stability considerations for this compound?

The compound is typically soluble in polar aprotic solvents (e.g., DMF, THF) and ethanol. Stability studies recommend storage under inert conditions (argon/nitrogen) at –20°C to prevent degradation. Crystallization from ethanol is a common purification step .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Optimization strategies include:

  • Catalyst Selection : Copper(I) bromide (CuBr) and cesium carbonate (Cs2CO3) enhance coupling reactions (e.g., 17.9% yield improvement in cyclopropane amine synthesis) .
  • Continuous Flow Chemistry : Enables precise temperature/pressure control, reducing side reactions and scaling up production .
  • Reagent Stoichiometry : Excess formaldehyde (0.02 mol) during morpholine conjugation improves product isolation .

Q. How do structural modifications influence biological activity?

The dual pyrazole rings and methyl/isopropyl substituents enhance binding to targets like protein kinases. For example:

  • Fluorine substitution at the 5-position (as in similar compounds) increases metabolic stability .
  • Aminoethyl side chains improve interaction with G-protein coupled receptors (GPCRs), as observed in preliminary pharmacological assays .

Q. What strategies mitigate side reactions during alkylation?

  • Deprotonation Control : Use of NaH/KOtBu at 0°C minimizes over-alkylation .
  • Solvent Choice : THF reduces unwanted nucleophilic substitutions compared to DMF .
  • Stepwise Monitoring : In-line FTIR or TLC tracks intermediate formation .

Q. How are interaction studies with biological targets designed?

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (e.g., KD values for kinase inhibitors) .
  • Molecular Docking : Computational models predict binding poses with cyclooxygenase-2 (COX-2) or serotonin receptors .
  • In Vitro Assays : Dose-response curves in cell lines validate IC50 values (e.g., antitumor activity in HepG2 cells) .

Q. How can discrepancies in biological activity data be resolved?

  • Batch Reproducibility : Verify purity via HPLC and NMR for each synthesis batch .
  • Target Selectivity Profiling : Use kinase inhibitor panels to rule off-target effects .
  • Metabolic Stability Assays : Compare liver microsome half-lives across species .

Q. What are the key differences between this compound and structurally similar pyrazole derivatives?

Compound Structural Features Unique Properties
1-MethylpyrazoleSingle methyl groupLower reactivity in alkylation
3,5-Dimethyl-1H-pyrazoleSymmetric methyl groupsHigher thermal stability
Target Compound 1,3-Dimethyl, propan-2-amine chainEnhanced GPCR binding affinity

Q. What analytical methods resolve contradictions in purity assessments?

  • Cross-Validation : Combine HPLC with LC-MS to distinguish co-eluting impurities .
  • Elemental Analysis : Confirms C/H/N ratios within 0.3% of theoretical values .
  • 2D NMR (HSQC, HMBC) : Resolves overlapping signals in complex mixtures .

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